molecular formula C11H12ClNO2 B3106038 N-(4-acetylphenyl)-2-chloropropanamide CAS No. 156369-45-8

N-(4-acetylphenyl)-2-chloropropanamide

Cat. No.: B3106038
CAS No.: 156369-45-8
M. Wt: 225.67 g/mol
InChI Key: WDVDOXHJSQAQHL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-chloropropanamide is an organic compound with a molecular formula of C11H12ClNO2 This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-chloropropanamide typically involves the reaction of 4-acetylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Products include N-(4-acetylphenyl)-2-aminopropanamide, N-(4-acetylphenyl)-2-thiolpropanamide, and N-(4-acetylphenyl)-2-alkoxypropanamide.

    Oxidation Reactions: Products include N-(4-carboxyphenyl)-2-chloropropanamide and other oxidized derivatives.

    Reduction Reactions: Products include N-(4-acetylphenyl)-2-hydroxypropanamide and other reduced derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-chloropropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloropropanamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-chloropropanamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-chloroacetamide: This compound has a similar structure but with a shorter carbon chain in the chloropropanamide moiety.

    N-(4-acetylphenyl)-2-bromopropanamide: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and binding properties.

    N-(4-acetylphenyl)-2-fluoropropanamide: This compound has a fluorine atom instead of a chlorine atom, which can influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVDOXHJSQAQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283761
Record name N-(4-Acetylphenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156369-45-8
Record name N-(4-Acetylphenyl)-2-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156369-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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